molecular formula C11H14N2O B165356 1-(Pyridin-4-ylmethyl)piperidin-4-one CAS No. 126832-82-4

1-(Pyridin-4-ylmethyl)piperidin-4-one

Cat. No.: B165356
CAS No.: 126832-82-4
M. Wt: 190.24 g/mol
InChI Key: HGXOGFPPULJEEV-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C11H14N2O. It features a piperidine ring substituted with a pyridin-4-ylmethyl group at the nitrogen atom and a ketone group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-pyridylmethylamine with 4-piperidone under controlled conditions. The reaction typically requires a solvent such as ethanol and a reducing agent like sodium tetrahydroborate. The mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidin-4-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(Pyridin-3-ylmethyl)piperidin-4-one
  • 1-(Pyridin-2-ylmethyl)piperidin-4-one
  • 4-(Piperidin-1-yl)pyridine

Comparison: 1-(Pyridin-4-ylmethyl)piperidin-4-one is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOGFPPULJEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451241
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126832-82-4
Record name 1-(4-Pyridinylmethyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126832-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-ylmethyl)piperidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(4-Pyridinylmethyl)-4-piperidone is prepared from 4-piperidone and 4-picolyl chloride hydrochloride essentially as described above in Example 38, Scheme C, step a.
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Synthesis routes and methods II

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